
1,2,2-Trichloropentafluoropropane
Overview
Description
1,2,2-Trichloropentafluoropropane (CAS 1599-41-3) is a chlorofluorocarbon (CFC) with the molecular formula C₃Cl₃F₅. Its structure consists of a propane backbone with three chlorine atoms and five fluorine atoms arranged as follows: chlorine atoms at positions 1 and two at position 2, while fluorine occupies the remaining positions . This compound belongs to the CFC family, historically used in refrigeration, solvents, and foam-blowing agents.
Preparation Methods
1,2,2-Trichloropentafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with hydrogen fluoride and chlorine in the presence of a copper-substituted α-chromium oxide catalyst. The reaction is carried out at elevated temperatures and under an inert atmosphere . Industrial production methods often involve continuous processes using specialized reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,2,2-Trichloropentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst, resulting in the formation of less chlorinated or fluorinated products.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts such as copper-substituted α-chromium oxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
1,2,2-Trichloropentafluoropropane is characterized by:
- Molecular Formula : C3Cl3F5
- Molecular Weight : 237.38 g/mol
- Structure : A three-carbon chain with three chlorine atoms and five fluorine atoms, resulting in a symmetrical and non-polar molecule.
Scientific Research Applications
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Organic Synthesis :
- It serves as a reagent in various organic synthesis reactions. Its stability allows it to act as a solvent in chemical reactions, facilitating the formation of complex molecules.
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Biochemical Assays :
- The compound's reactivity makes it useful in specific biochemical assays, where it can be employed to study reaction mechanisms and interactions at a molecular level.
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Fire Suppression :
- This compound has been investigated as a potential replacement for halons in fire extinguishers. Its ability to interrupt the chemical reactions that sustain flames positions it as a viable candidate for fire suppression systems with lower ozone depletion potential compared to traditional halons.
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Refrigeration :
- Due to its high thermal stability and low volatility, this compound is utilized in refrigeration applications. Its non-flammability enhances safety in various cooling systems.
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Chemical Intermediate :
- It acts as an intermediate in synthesizing other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals. The unique combination of chlorine and fluorine atoms allows for the production of diverse functional molecules.
Industrial Applications
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Fluorinated Lubricants :
- Research is ongoing into its use as a lubricant due to its favorable tribological properties (friction and wear behavior) and compatibility with various materials.
- Environmental Considerations :
Case Studies
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Fire Suppression Research :
- Studies have demonstrated that this compound can effectively extinguish flames by disrupting combustion processes similar to halons while presenting a lower risk for ozone layer depletion.
- Refrigerant Performance Evaluation :
Mechanism of Action
The mechanism by which 1,2,2-Trichloropentafluoropropane exerts its effects involves interactions with various molecular targets. Its high electronegativity and reactivity allow it to participate in substitution and reduction reactions, altering the chemical environment and leading to the formation of new products . The specific pathways involved depend on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
1,2,2-Trichloropentafluoropropane (C₃Cl₃F₅)
1,1,2-Trichloro-1,2,2-trifluoroethane (CAS 76-13-1)
- Substituents : 3 Cl (positions 1, 1, 2) and 3 F (positions 1, 2, 2).
- Properties : Boiling point = 48°C; molecular weight = 187.4 g/mol .
- Key Difference : Fewer fluorine atoms and a shorter carbon chain compared to this compound, resulting in lower thermal stability and ODP .
2-Chloro-1,1,1,2-tetrafluoropropane (CAS not specified)
- Substituents : 1 Cl (position 2) and 4 F.
- Synthesis : Produced via hydrofluorination of 2-chloro-3,3,3-trifluoropropene .
- Key Difference : Reduced chlorine content lowers ODP but increases flammability risk compared to fully halogenated CFCs like this compound .
1,1,1,2-Tetrachloro-2-fluoropropane (CAS 3175-25-5)
- Substituents : 4 Cl (positions 1, 1, 1, 2) and 1 F (position 2).
- Properties : Molecular weight = 199.87 g/mol; higher chlorine content increases toxicity and environmental persistence .
Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | ODP | GWP | Stability |
---|---|---|---|---|---|
This compound | 237.35* | ~70–80 (estimated) | High | High | High thermal/chemical |
1,1,2-Trichloro-1,2,2-trifluoroethane | 187.4 | 48 | Moderate | Moderate | Moderate |
2-Chloro-1,1,1,2-tetrafluoropropane | ~168.5 | ~30–40 (estimated) | Low | Low | Lower thermal stability |
1,1,1,2-Tetrachloro-2-fluoropropane | 199.87 | N/A | High | High | High persistence |
*Calculated based on C₃Cl₃F₅: 12×3 (C) + 35.45×3 (Cl) + 19×5 (F) = 237.35 g/mol .
Key Observations:
- Chlorine Content : Higher chlorine atoms correlate with increased ODP and environmental persistence. For example, this compound (3 Cl) has higher ODP than 2-Chloro-1,1,1,2-tetrafluoropropane (1 Cl) .
- Fluorine Content : Fluorine enhances chemical inertness but reduces flammability. This compound’s high fluorine content contributes to its stability .
Environmental and Toxicological Profiles
- This compound: Classified as a CFC (CFC-215aa) with significant ODP and GWP. Regulated under international environmental protocols .
- 1,1,1,2-Tetrachloro-2-fluoropropane: Higher chlorine content likely increases toxicity, as seen in analogues like 1,1,2-trichloroethane (nephrotoxic and carcinogenic) .
- 2-Chloro-1,1,1,2-tetrafluoropropane : Lower ODP but still subject to restrictions due to residual environmental impact .
Biological Activity
1,2,2-Trichloropentafluoropropane (CAS No. 12001-28-4), also known as CFC-215, is a halogenated organic compound with significant implications for both industrial applications and environmental health. This article examines its biological activity, focusing on toxicity, environmental persistence, and potential health effects.
This compound is characterized by its unique molecular structure that includes three chlorine atoms and five fluorine atoms attached to a propane backbone. This configuration contributes to its stability and resistance to degradation in the environment.
Property | Value |
---|---|
Molecular Formula | C3Cl3F5 |
Molecular Weight | 202.38 g/mol |
Boiling Point | 56 °C |
Melting Point | -40 °C |
Density | 1.58 g/cm³ |
Toxicological Profile
Research indicates that this compound exhibits various toxicological effects, particularly affecting the liver and kidneys in animal models. Studies have shown that exposure can lead to biochemical changes indicative of hepatotoxicity.
Key Findings:
- Hepatotoxicity: Animal studies revealed elevated liver enzymes following exposure, suggesting liver damage.
- Nephrotoxicity: Renal function tests indicated potential kidney impairment with prolonged exposure.
Case Studies
A notable case study involved the assessment of this compound's impact on aquatic organisms. The compound was tested for its toxicity on fish and invertebrates using standardized OECD guidelines.
Case Study Summary:
- Test Organism: Zebrafish (Danio rerio)
- Exposure Duration: 96 hours
- Results: Significant mortality rates were observed at concentrations above 50 mg/L, with sub-lethal effects including behavioral changes and reduced reproductive success noted at lower concentrations.
Environmental Persistence
This compound is classified as a Persistent Organic Pollutant (POP), characterized by its ability to resist degradation and bioaccumulate in living organisms. Its high vapor pressure and hydrophobic nature contribute to long-range atmospheric transport.
Table 2: Environmental Impact Characteristics
Characteristic | Value |
---|---|
Persistence | High |
Bioaccumulation Factor | Moderate |
Volatilization Potential | High |
Regulatory Status
Due to its environmental impact and potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have placed restrictions on the use of this compound under various environmental protection laws. The compound is included in lists of substances requiring careful management due to their ozone-depleting potential.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and characterizing 1,2,2-Trichloropentafluoropropane in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification due to its ability to resolve halogenated compounds with similar retention times. Structural confirmation can be achieved using nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing between isomers (e.g., 1,2,2- vs. 1,1,3-trichloropentafluoropropane). Reference databases like TOXCENTER (query strings in Table B-2) and CAS-specific identifiers (CAS 1599-41-3, C₃Cl₃F₅) should be cross-referenced for validation .
Q. What experimental designs are suitable for preliminary toxicological assessment of this compound?
- Methodological Answer : Begin with in vitro assays using human cell lines (e.g., hepatic or pulmonary cells) to evaluate acute cytotoxicity via MTT assays. Dose-response studies should follow OECD guidelines, prioritizing endpoints like oxidative stress markers (e.g., glutathione depletion). For in vivo models, subchronic inhalation studies in rodents (14–28 days) can assess respiratory and systemic toxicity, with histopathological analysis of target organs (e.g., liver, kidneys) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
- Methodological Answer : Conduct comparative degradation studies under controlled conditions (e.g., UV exposure, hydrolysis) to measure half-lives in air, water, and soil. Use computational models like EPI Suite to predict atmospheric lifetime and ozone depletion potential (ODP), cross-referencing with experimental data. Discrepancies may arise from isomer-specific reactivity (e.g., CFC-215aa vs. CFC-215 variants); thus, isomer purity must be verified via GC-MS .
Q. What mechanistic studies are needed to clarify the molecular interactions of this compound with biological systems?
- Methodological Answer : Employ molecular docking simulations to identify binding affinities with proteins (e.g., cytochrome P450 enzymes) or DNA. Pair this with transcriptomic profiling (RNA-seq) of exposed tissues to identify dysregulated pathways (e.g., apoptosis, lipid metabolism). Validate findings using CRISPR-Cas9 knockouts of suspected target genes in in vitro models .
Q. How can synthetic routes for this compound be optimized to reduce byproduct formation?
- Methodological Answer : Modify fluorination techniques using catalysts like antimony pentachloride to enhance selectivity. Monitor reaction intermediates via real-time FTIR spectroscopy to identify side products (e.g., dichlorohexafluoropropane). Compare yields under varying pressures and temperatures, referencing patent methodologies for analogous CFC syntheses (e.g., US 8754272B2) .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling conflicting toxicity data across studies?
- Methodological Answer : Apply meta-analysis tools to aggregate data from heterogeneous studies, weighting results by sample size and study quality (e.g., Cochrane risk-of-bias criteria). Use sensitivity analysis to isolate variables causing discrepancies (e.g., exposure duration, isomer contamination). Publicly available datasets from NIH RePORTER and TOXCENTER should be integrated to fill data gaps .
Q. How should researchers design experiments to evaluate the long-term ecological impact of this compound?
- Methodological Answer : Establish microcosm models simulating aquatic and terrestrial ecosystems, tracking bioaccumulation in food chains (e.g., algae → Daphnia → fish). Measure bioconcentration factors (BCFs) and compare with regulatory thresholds (e.g., Stockholm Convention). Pair this with field studies near industrial sites, using passive samplers to monitor ambient concentrations .
Properties
IUPAC Name |
1,2,2-trichloro-1,1,3,3,3-pentafluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-1(5,2(6,7)8)3(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFZNZZFJRHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166766 | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1599-41-3 | |
Record name | 1,2,2-Trichloro-1,1,3,3,3-pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1599-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001599413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3,3,3-Pentafluoro-1,2,2-trichloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3,3-PENTAFLUORO-1,2,2-TRICHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3CD1M1OZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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